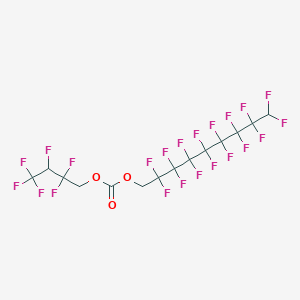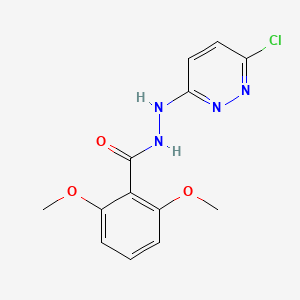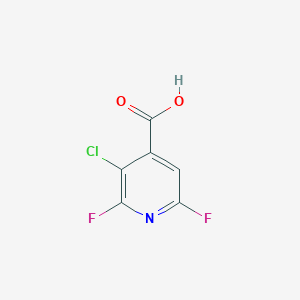
1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of perfluorononyl alcohol with hexafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Fluorinated amines or thiols.
Hydrolysis: Perfluorononyl alcohol and carbon dioxide.
Reduction: Various fluorinated hydrocarbons.
Scientific Research Applications
1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl acrylate: Another fluorinated compound with similar properties but different functional groups.
Perfluorononyl methacrylate: Shares the perfluorononyl group but has a methacrylate functional group instead of a carbonate.
Uniqueness
1H,1H,9H-Perfluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its combination of a perfluorononyl group and a hexafluorobutyl carbonate group. This combination imparts exceptional thermal stability, chemical resistance, and low surface energy, making it particularly valuable in applications requiring these properties .
Properties
Molecular Formula |
C14H6F22O3 |
|---|---|
Molecular Weight |
640.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C14H6F22O3/c15-3(9(24,25)26)6(18,19)1-38-5(37)39-2-7(20,21)10(27,28)12(31,32)14(35,36)13(33,34)11(29,30)8(22,23)4(16)17/h3-4H,1-2H2 |
InChI Key |
ZTMKJNKELPFKPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)


![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)



